molecular formula C9H4F2O2 B1405017 4-Ethynyl-2,2-difluoro-1,3-benzodioxole CAS No. 1408074-62-3

4-Ethynyl-2,2-difluoro-1,3-benzodioxole

Cat. No.: B1405017
CAS No.: 1408074-62-3
M. Wt: 182.12 g/mol
InChI Key: QLFBMXCCYXMPFZ-UHFFFAOYSA-N
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Description

4-Ethynyl-2,2-difluoro-1,3-benzodioxole is a chemical compound with the molecular formula C9H4F2O2 and a molecular weight of 182.13 g/mol It is characterized by the presence of an ethynyl group and two fluorine atoms attached to a benzodioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, where an ethynyl group is introduced to the aromatic ring under mild conditions . The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and an appropriate base in an inert atmosphere.

Industrial Production Methods

Industrial production methods for 4-Ethynyl-2,2-difluoro-1,3-benzodioxole may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction parameters and increased yield. The choice of solvents, catalysts, and purification methods are also tailored to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-2,2-difluoro-1,3-benzodioxole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkenes or alkanes .

Scientific Research Applications

4-Ethynyl-2,2-difluoro-1,3-benzodioxole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethynyl-2,2-difluoro-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethynyl-2,2-difluoro-1,3-benzodioxole is unique due to the presence of both an ethynyl group and two fluorine atoms on the benzodioxole ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and stability, making it a versatile compound in various fields of research .

Properties

IUPAC Name

4-ethynyl-2,2-difluoro-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F2O2/c1-2-6-4-3-5-7-8(6)13-9(10,11)12-7/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLFBMXCCYXMPFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C2C(=CC=C1)OC(O2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501269953
Record name 1,3-Benzodioxole, 4-ethynyl-2,2-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501269953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408074-62-3
Record name 1,3-Benzodioxole, 4-ethynyl-2,2-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1408074-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzodioxole, 4-ethynyl-2,2-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501269953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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